molecular formula C8H8N2O2S B1592008 1H-Indole-5-sulfonamide CAS No. 3074-27-9

1H-Indole-5-sulfonamide

Cat. No. B1592008
CAS RN: 3074-27-9
M. Wt: 196.23 g/mol
InChI Key: VIRVXABSFUGFPJ-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide is a chemical compound with the CAS Number: 3074-27-9 . It has a molecular weight of 196.23 . The compound is usually stored at room temperature and appears as a powder .


Synthesis Analysis

Sulfonamide-based indole derivatives, including 1H-Indole-5-sulfonamide, can be synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .


Chemical Reactions Analysis

The sulfonamide analogs of indole, referred to as sulfa medicines, have been produced and exhibit strong antimicrobial actions . These compounds are synthesized using a variety of techniques .


Physical And Chemical Properties Analysis

1H-Indole-5-sulfonamide has a melting point of 203-208°C . It is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .

Scientific Research Applications

Antimicrobial Activity

1H-Indole-5-sulfonamide: derivatives have been synthesized and exhibit potent antimicrobial actions. These compounds have been tested against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives show significant activity against Staphylococcus aureus and Klebsiella pneumoniae . The ability to combat these bacteria is crucial given the rise of antimicrobial resistance, which is a major global health risk.

Anticancer Properties

The indole moiety, particularly when combined with a sulfonamide group, has shown promise in anticancer research. Indole-sulfonamide derivatives have been reported to possess anticancer activities, potentially offering new avenues for the development of cancer therapeutics . The specific mechanisms by which these compounds exert their effects are an active area of research, with the potential to target various cancer pathways.

Antitubercular Effects

Tuberculosis remains a significant global health challenge, and indole-sulfonamide compounds have demonstrated antitubercular properties. This suggests their potential use in developing new treatments for tuberculosis, especially in the face of drug-resistant strains of the bacteria .

Antidiabetic Activity

Indole-sulfonamide derivatives have also been explored for their antidiabetic properties. These compounds could play a role in managing diabetes by influencing blood glucose levels or insulin activity . The exploration of these derivatives could lead to novel treatments for diabetes.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of indole-sulfonamide derivatives make them candidates for the development of new pain management and anti-inflammatory drugs . Their effectiveness in reducing inflammation could be beneficial in treating various chronic inflammatory diseases.

Enzyme Inhibition

Indole-sulfonamides have been identified as inhibitors of certain enzymes, such as carbonic anhydrases (CAs). They have shown efficiency in inhibiting both α- and β-CAs from several species, which is significant for conditions where enzyme activity needs to be regulated .

Mechanism of Action

Target of Action

1H-Indole-5-sulfonamide is a derivative of indole, a heterocyclic compound that exhibits a variety of pharmacological actions . The primary targets of 1H-Indole-5-sulfonamide are bacteria, against which it exhibits strong antimicrobial actions . It has been found to be effective against both Gram-positive and Gram-negative bacteria .

Mode of Action

1H-Indole-5-sulfonamide acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 1H-Indole-5-sulfonamide prevents the synthesis of folic acid, which is necessary for bacterial replication .

Biochemical Pathways

The primary biochemical pathway affected by 1H-Indole-5-sulfonamide is the synthesis of folic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, 1H-Indole-5-sulfonamide prevents the conversion of PABA to folic acid . This leads to a deficiency of folic acid in the bacteria, which is necessary for DNA synthesis and cell division . As a result, the bacteria cannot replicate, leading to their eventual death .

Result of Action

The primary result of the action of 1H-Indole-5-sulfonamide is the inhibition of bacterial replication . By preventing the synthesis of folic acid, a crucial component for DNA synthesis and cell division, 1H-Indole-5-sulfonamide effectively halts the growth and proliferation of bacteria . This leads to a decrease in the bacterial population, thereby alleviating the infection .

Safety and Hazards

When handling 1H-Indole-5-sulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVXABSFUGFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616953
Record name 1H-Indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3074-27-9
Record name 1H-Indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1H-Indole-5-sulfonamide derivatives primarily target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. [, ] These compounds act by binding to the zinc ion within the CA active site, mimicking the natural substrate's binding mode. [] This interaction effectively blocks the enzyme's catalytic activity, preventing the reversible hydration of carbon dioxide. [] Inhibiting specific CA isoforms, such as tumor-associated human carbonic anhydrase IX and XII, can disrupt tumor growth and progression. [, ]

ANone: This question cannot be answered from the provided abstracts. The abstracts discuss a range of 1H-Indole-5-sulfonamide derivatives with diverse substituents, making it impossible to provide a single molecular formula, weight, or specific spectroscopic data for a generic "1H-Indole-5-sulfonamide" structure.

ANone: The provided abstracts primarily focus on the biological activity and structure-activity relationships of 1H-Indole-5-sulfonamide derivatives. They do not provide detailed information regarding material compatibility, stability under various conditions, or broader performance and applications beyond their role as enzyme inhibitors.

A: The provided abstracts focus on the inhibitory properties of 1H-indole-5-sulfonamide derivatives against enzymes like CAs, rather than their catalytic properties. These compounds are not catalysts themselves but function by hindering the catalytic activity of their target enzymes. [, ] Their selectivity towards different CA isoforms varies depending on the specific substituents on the 1H-indole-5-sulfonamide scaffold. [, ]

A: Computational chemistry, particularly molecular modeling, plays a crucial role in understanding the binding interactions of 1H-indole-5-sulfonamide derivatives with their targets. [, ] Studies utilize molecular docking simulations to predict and visualize how these compounds bind within the active site of enzymes like CAs. [] This approach helps researchers rationalize the observed inhibitory activities and design more potent and selective inhibitors. [, ] While the abstracts do not explicitly mention QSAR model development, these modeling studies often contribute to establishing structure-activity relationships, which form the basis for QSAR.

A: Structural modifications significantly impact the activity, potency, and selectivity of 1H-indole-5-sulfonamide derivatives. [, , ] Researchers have synthesized various analogs with different substituents on the core scaffold, exploring their effects on enzyme inhibition. [, ] For example, introducing a pyridinium moiety can enhance selectivity towards tumor-associated CA isoforms IX and XII. [] Similarly, incorporating specific groups, like the propargylamine moiety found in selegiline, can influence their multi-target activity against enzymes like monoamine oxidase and caspase-3. []

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